(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
This compound (CAS: 266359-42-6) is a chiral pyrrolidine derivative featuring a tert-butoxy group at the 3S position and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 1-position. Its molecular formula is C₂₄H₂₇NO₅, with a molecular weight of 409.5 g/mol and a purity ≥95% . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions. The tert-butoxy group enhances steric protection of the pyrrolidine ring, influencing conformational stability in synthetic intermediates. The compound is classified as a lab reagent and has been discontinued in commercial availability (25 mg to 250 mg sizes) .
Properties
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-20-12-13-25(21(20)22(26)27)23(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-21H,12-14H2,1-3H3,(H,26,27)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOQXZRPBAMOGM-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-42-6 | |
| Record name | (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The typical laboratory synthesis of (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid proceeds through the following key steps:
Formation of the Pyrrolidine Ring:
The pyrrolidine core is constructed via cyclization reactions starting from suitable amino acid derivatives or precursors. This step ensures the correct stereochemistry at the 2 and 3 positions, critical for the (2S,3S) configuration.Introduction of the tert-Butoxy Group:
The tert-butoxy substituent at the 3-position is introduced through nucleophilic substitution or alkylation reactions. Typically, tert-butyl alcohol or tert-butyl derivatives react with an activated intermediate bearing a suitable leaving group at the 3-position of the pyrrolidine ring.Fmoc Protection of the Pyrrolidine Nitrogen:
The nitrogen atom of the pyrrolidine ring is protected by the Fmoc group using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step is crucial to prevent unwanted side reactions during subsequent synthetic manipulations.Carboxylation at the 2-Position:
The carboxylic acid group is introduced or maintained at the 2-position, often through oxidation or hydrolysis steps, depending on the starting materials.
Industrial Production Methods
Industrial synthesis adapts the laboratory methods for scale-up, focusing on efficiency, yield, and purity:
Automated Peptide Synthesizers and Solid-Phase Synthesis:
The compound is often synthesized using automated peptide synthesizers employing solid-phase techniques. This approach assembles the molecule stepwise on a solid support, facilitating purification and enabling high-throughput production.Optimization of Reaction Parameters:
Reaction conditions such as temperature, solvent choice, catalyst presence, and reaction time are optimized to maximize yield and stereochemical purity. Continuous flow reactors may be employed to improve reaction control and scalability.
Summary Table of Preparation Steps
| Step Number | Reaction Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Amino acid derivatives, cyclization agents | Formation of chiral pyrrolidine core |
| 2 | tert-Butoxy group introduction | tert-Butyl alcohol or derivatives, base | Installation of tert-butoxy substituent |
| 3 | Fmoc protection | Fmoc-Cl, triethylamine, solvent (e.g., DCM) | Protection of pyrrolidine nitrogen |
| 4 | Carboxylation/oxidation | Oxidizing agents or hydrolysis conditions | Introduction/maintenance of carboxylic acid group |
| 5 | Purification | Chromatography, crystallization | Isolation of pure target compound |
Oxidation Reactions:
Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used to introduce or maintain the carboxylic acid functionality at the 2-position.Reduction Reactions:
Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to remove protecting groups or reduce intermediates during synthesis.Substitution Reactions:
Nucleophilic substitution is key for installing the tert-butoxy group, often involving alkylation with tert-butyl derivatives under basic conditions.
Studies have demonstrated that the stereochemical integrity of the (2S,3S) configuration is maintained by carefully controlling reaction conditions, particularly temperature and solvent polarity during cyclization and substitution steps.
The use of Fmoc protection allows for selective deprotection in peptide synthesis, which is critical for the compound’s application as a building block.
Industrial processes benefit from continuous flow synthesis and automated platforms, which improve reproducibility and reduce reaction times.
The compound requires careful handling due to potential skin, eye, and respiratory irritation hazards.
Standard laboratory safety protocols, including the use of gloves, eye protection, and working in a fume hood, are recommended.
The preparation of this compound is a multi-step process involving pyrrolidine ring formation, tert-butoxy group installation, and Fmoc protection. Both laboratory and industrial methods emphasize stereochemical control, reaction optimization, and purification to yield a high-purity compound essential for peptide synthesis and related chemical research.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other positions on the molecule. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related Fmoc-protected pyrrolidine derivatives and other tert-butoxy-containing analogues. Key distinctions include stereochemistry, substituent positions, and protective groups.
Key Differences
Stereochemistry : The (2S,3S) and (2S,3R) diastereomers (CAS 266359-42-6 vs. 443899-48-7) exhibit divergent reactivities in chiral environments. For example, the 3R configuration in the latter may alter hydrogen-bonding interactions in peptide coupling .
Protective Groups : Compounds with Boc (tert-butoxycarbonyl) instead of Fmoc (e.g., ) are more stable under acidic conditions but require stronger deprotection agents (e.g., TFA), limiting their utility in orthogonal protection strategies .
Biological Activity
(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is significant in medicinal chemistry due to its potential biological activities, which are influenced by its stereochemistry and structural components.
Chemical Structure
The chemical formula for this compound is C23H29NO4. The presence of the fluorenyl group enhances lipophilicity, potentially influencing its interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Derivatives of compounds with similar structures have shown significant inhibition against various bacterial strains. The fluorenyl group appears to enhance this activity through improved membrane permeability.
- Neuroprotective Effects : Certain analogs have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may protect neuronal cells from apoptosis and oxidative stress.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, influencing cytokine production and immune responses. This activity is crucial for developing therapies for chronic inflammatory diseases.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can be essential in drug development targeting metabolic disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the fluorenyl or pyrrolidine portions can significantly enhance or diminish biological activities. For example, variations in the alkyl substituents on the pyrrolidine ring have been shown to affect binding affinity and selectivity for biological targets.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of pyrrolidine-based compounds demonstrated that those with a fluorenyl group exhibited higher antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-fluorenyl derivatives, suggesting that the fluorenyl group plays a critical role in enhancing antimicrobial properties.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell lines exposed to oxidative stress showed that certain analogs of this compound reduced cell death by up to 50% compared to controls. This neuroprotective effect was attributed to the modulation of reactive oxygen species (ROS) levels and the activation of survival signaling pathways.
Research Findings
Recent research has focused on synthesizing various analogs of this compound to explore their biological activities further. Key findings include:
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 10 µM | |
| Compound B | Neuroprotective | 25 µM | |
| Compound C | Anti-inflammatory | 15 µM |
These findings highlight the potential of this compound and its derivatives in drug discovery and therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing (2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid?
The synthesis involves introducing the Fmoc (fluorenylmethoxycarbonyl) and tert-butoxy groups while preserving stereochemistry. Critical steps include:
- Protection of the amine : Use Fmoc-Cl (fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) in anhydrous DMF or THF .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis may be required to maintain (2S,3S) configuration .
- Purification : Reverse-phase HPLC or flash chromatography is recommended due to the compound’s polarity and sensitivity to hydrolysis .
Q. How is the compound characterized to confirm structural integrity?
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to verify stereochemistry and substituent positions .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₂₄H₂₇NO₅: 409.47 g/mol) .
- Chiral HPLC : Resolves enantiomeric excess (>98% purity) using columns like Chiralpak IA/IB .
Q. What are the stability and storage requirements?
- Store at 2–8°C in dry, sealed containers to prevent hydrolysis of the tert-butoxy and Fmoc groups .
- Avoid prolonged exposure to light, moisture, or basic conditions, which degrade the Fmoc moiety .
Advanced Research Questions
Q. How can contradictory stereochemical outcomes during synthesis be resolved?
Discrepancies in stereochemistry may arise from racemization during Fmoc deprotection or tert-butoxy group installation. Mitigation strategies:
- Low-temperature reactions : Perform Fmoc deprotection with 20% piperidine in DMF at 0°C to minimize racemization .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature for tert-butoxy group introduction using TBDMS-Cl or similar reagents .
- X-ray crystallography : Resolve ambiguous NMR data by determining crystal structures of intermediates .
Q. What methodologies assess the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., proteases or kinases) .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
- Circular dichroism (CD) : Monitor conformational changes in target proteins upon ligand binding .
Q. How can synthetic yields be improved for scale-up applications?
- Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) during Fmoc protection to reduce side reactions .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenolysis of protective groups without degrading the pyrrolidine ring .
- Design of experiments (DoE) : Apply statistical models to optimize molar ratios, temperature, and reaction time .
Q. What are the ecological and toxicity profiles of this compound?
- Acute toxicity : Classified as Category 4 (oral, dermal, inhalation) with LD₅₀ > 300 mg/kg in rodent models .
- Ecotoxicity : Limited data available; use OECD guidelines 201/202 for algae/daphnia toxicity testing .
- Handling precautions : Use PPE (gloves, goggles) and fume hoods to minimize exposure to dust or aerosols .
Data Contradictions and Research Gaps
Q. How to address inconsistencies in reported reaction yields?
Discrepancies may stem from impurities in starting materials or variations in workup protocols. Solutions include:
Q. What unresolved challenges exist in applying this compound to peptide synthesis?
- Steric hindrance : The tert-butoxy group may impede coupling reactions; explore microwave-assisted synthesis to enhance reactivity .
- Deprotection efficiency : Optimize TFA (trifluoroacetic acid) concentrations for tert-butoxy removal without cleaving the Fmoc group .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
